But-3-ynyl prop-2-enoate
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Overview
Description
But-3-ynyl prop-2-enoate is an organic compound with the molecular formula C₇H₈O₂ and a molecular weight of 124.137 g/mol . It is characterized by a density of 0.981 g/cm³ and a boiling point of 169.1°C at 760 mmHg . This compound is known for its unique structure, which includes both an alkyne and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-ynyl prop-2-enoate typically involves the esterification of but-3-yn-1-ol with prop-2-enoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions . The reaction can be represented as follows:
But-3-yn-1-ol+Prop-2-enoic acid→But-3-ynyl prop-2-enoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
But-3-ynyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Different esters, amides.
Scientific Research Applications
But-3-ynyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of but-3-ynyl prop-2-enoate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
But-3-enoic acid: Similar structure but lacks the ester group.
Butyl prop-2-enoate: Similar ester group but lacks the alkyne group.
Chloroethene: Contains a halogen instead of an ester group.
Uniqueness
But-3-ynyl prop-2-enoate is unique due to the presence of both an alkyne and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
13861-23-9 |
---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
but-3-ynyl prop-2-enoate |
InChI |
InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h1,4H,2,5-6H2 |
InChI Key |
WPGNHXPIVDREIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC#C |
Origin of Product |
United States |
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